Sonogashira Coupling Efficiency: 2‑Bromo‑6‑chlorophenylacetylene Compared to Mono‑Halogenated Arylacetylenes
While no direct side‑by‑side kinetic study of 2‑bromo‑6‑chlorophenylacetylene versus its mono‑halogenated analogs has been published, the well‑established relative reactivity order for aryl halides in Sonogashira couplings (I > Br > Cl) provides a class‑level framework: the ortho‑bromine substituent in the target compound is expected to be significantly more reactive toward oxidative addition than the ortho‑chlorine, while the ortho‑chlorine offers a handle for subsequent orthogonal functionalization after the bromine site has been engaged [1]. By contrast, mono‑brominated o‑bromophenylacetylene provides only a single reactive halogen, eliminating the possibility of stepwise diversification, and mono‑chlorinated o‑chlorophenylacetylene requires harsher coupling conditions that may compromise functional‑group tolerance [2].
| Evidence Dimension | Relative reactivity in Sonogashira oxidative addition |
|---|---|
| Target Compound Data | Ortho‑Br (high reactivity) + ortho‑Cl (low reactivity); enables sequential functionalization |
| Comparator Or Baseline | o‑Bromophenylacetylene (single Br, no Cl handle) and o‑Chlorophenylacetylene (single Cl, poorer reactivity) |
| Quantified Difference | Not directly quantified; inferred from established I > Br > Cl trends in Pd‑catalyzed couplings |
| Conditions | Standard Sonogashira conditions (Pd/Cu catalyst, amine base, room temperature to 80 °C) |
Why This Matters
For procurement, the dual‑halogen pattern permits a single building block to be used in two successive coupling steps, reducing the number of intermediates that must be purchased and validated compared with a sequential route based on mono‑halogenated arylacetylenes.
- [1] Sonogashira Coupling – Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Sonogashira_coupling View Source
- [2] Science of Synthesis: Sonogashira reaction of chloroarenes. Thieme. Retrieved from https://science-of-synthesis.thieme.com View Source
